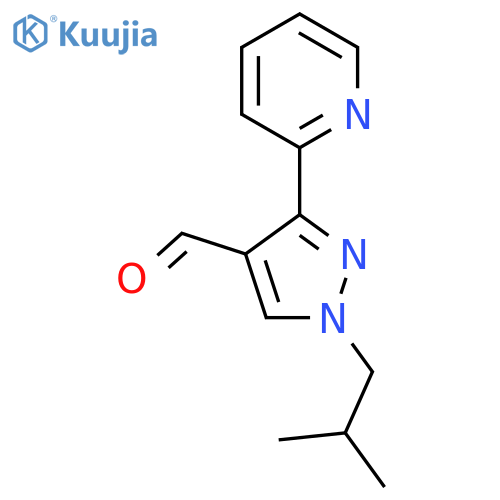

Cas no 1152578-08-9 (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde)

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

- AKOS005875747

- F2198-5060

- 1152578-08-9

-

- インチ: 1S/C13H15N3O/c1-10(2)7-16-8-11(9-17)13(15-16)12-5-3-4-6-14-12/h3-6,8-10H,7H2,1-2H3

- InChIKey: JBDWVFGKCMSNQA-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(C2C=CC=CN=2)=NN(C=1)CC(C)C

計算された属性

- せいみつぶんしりょう: 229.121512110g/mol

- どういたいしつりょう: 229.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 47.8Ų

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-5060-0.25g |

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

1152578-08-9 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| Life Chemicals | F2198-5060-10g |

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

1152578-08-9 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F2198-5060-0.5g |

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

1152578-08-9 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| Life Chemicals | F2198-5060-2.5g |

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

1152578-08-9 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| TRC | I154911-100mg |

1-isobutyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |

1152578-08-9 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Life Chemicals | F2198-5060-5g |

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

1152578-08-9 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-5060-1g |

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

1152578-08-9 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| TRC | I154911-500mg |

1-isobutyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |

1152578-08-9 | 500mg |

$ 365.00 | 2022-06-04 | ||

| TRC | I154911-1g |

1-isobutyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |

1152578-08-9 | 1g |

$ 570.00 | 2022-06-04 |

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報

Introduction to 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152578-08-9)

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde, characterized by its unique structural framework, combines a pyrazole core with an isobutyl side chain and a pyridine substituent, making it a versatile scaffold for drug discovery and development. The compound's molecular formula and chemical properties position it as a promising candidate for further exploration in synthetic chemistry and biological activity assessment.

The chemical structure of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152578-08-9) exhibits a rich array of functional groups that contribute to its reactivity and potential biological interactions. The aldehyde group at the 4-position of the pyrazole ring serves as a key pharmacophore, enabling various chemical modifications and bioconjugation strategies. Additionally, the presence of an isobutyl group enhances lipophilicity, which is often a critical factor in drug absorption and distribution.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole-based compounds have been investigated for their potential roles in anti-inflammatory, antimicrobial, anticancer, and anti-diabetic applications. The incorporation of a pyridine moiety in 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde further expands its pharmacological potential by introducing additional hydrogen bonding capabilities and electronic effects that can modulate receptor binding affinity.

Current research in the field of medicinal chemistry highlights the importance of structurally diverse scaffolds in identifying novel therapeutic agents. The compound's unique combination of functional groups makes it an attractive candidate for further investigation into its pharmacokinetic properties and potential therapeutic applications. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in human diseases.

The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde involves multi-step organic transformations that showcase the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted on high-quality material. The synthesis typically involves condensation reactions, cyclization processes, and functional group transformations that highlight the compound's versatility as a building block for more complex molecules.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug development. By leveraging computational chemistry tools and high-throughput screening techniques, researchers can rapidly assess the biological activity of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde against various disease-relevant targets. Preliminary data suggest that the compound exhibits promising interactions with certain enzymes and receptors, warranting further detailed investigation.

The role of heterocyclic compounds in modern medicine cannot be overstated. Pyrazole derivatives, in particular, have shown considerable promise in addressing unmet medical needs. The structural features of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde align well with many successful drug candidates, making it a logical progression in the search for new therapeutics. As research continues to uncover new biological functions and mechanisms, compounds like this one are poised to play a significant role in future drug discovery efforts.

From a chemical biology perspective, understanding the interactions between 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and biological targets provides valuable insights into disease pathophysiology. This knowledge can guide the design of more effective drugs with improved efficacy and reduced side effects. The compound's aldehyde functionality allows for further derivatization, enabling researchers to fine-tune its properties for specific applications.

The development of novel pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing molecules with desirable properties, while biologists provide insights into how these molecules interact with living systems. By combining these approaches, researchers can accelerate the discovery of new drugs that address critical health challenges.

In conclusion, 1-isobutulysubstitutedisopropenone pyridine derivatives have emerged as important scaffolds in pharmaceutical research due to their structural diversity and biological activity. The compound CAS No.

1152578-08-9 (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) 関連製品

- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

- 1780872-44-7(2-{bicyclo3.1.0hexan-3-yl}acetic acid)

- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)

- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

- 1785600-60-3(1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride)

- 772-47-4([(ethylsulfonyl)methyl]benzene)

- 25688-18-0(1-(3-Nitrophenyl)-1H-pyrazole)

- 903323-80-8(N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)